Dichlorprop-dimethylammonium
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXSEWUFHVTFEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034546 | |
| Record name | Dimethylamine 2-(2,4-dichlorophenoxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53404-32-3, 84332-88-7 | |
| Record name | Dichlorprop dimethylammonium salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53404-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorprop-dimethylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053404323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylammonium (1)-2-(2,4-dichlorophenoxy)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylamine 2-(2,4-dichlorophenoxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylammonium 2-(2,4-dichlorophenoxy)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICHLORPROP-DIMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z317V0WW0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of Dichlorprop Acid or Its Precursors
The starting material for dichlorprop-dimethylammonium preparation is 2-(2,4-dichlorophenoxy)propionic acid (dichlorprop acid). This acid can be synthesized through chlorination and etherification reactions involving phenoxypropionic acid derivatives, but these steps are generally performed by specialized chemical manufacturers. The focus here is on the ammonium salt formation.
Formation of this compound Salt
The main preparation step involves the neutralization of dichlorprop acid with dimethylamine. According to regulatory and patent literature, the process can be summarized as follows:
- Neutralization Reaction : Dichlorprop acid is reacted with dimethylamine in a suitable solvent system. The reaction is typically carried out in an aqueous or mixed solvent medium to facilitate salt formation.
- Reaction Conditions : The reaction is controlled at specific temperatures (often ambient to slightly elevated temperatures) to optimize the salt formation and minimize side reactions.
- Purification : The resulting dimethylammonium salt is purified by crystallization or solvent extraction to achieve the desired purity, typically around 93-95% for commercial products.
- Drying and Isolation : The purified salt is dried under controlled conditions to yield the final product as a stable solid or concentrated solution.
The Environmental Protection Agency (EPA) documentation on dichlorprop-p (a closely related compound) indicates that the dimethylamine salt form is commercially produced with high purity and is supported by comprehensive data for regulatory approval.
Alternative Synthetic Routes and Related Ammonium Salts
While the direct neutralization method is standard, related ammonium salts such as diethanolamine or other alkyl-dimethylammonium salts have been prepared using alkyl tertiary amines and alkyl halides under reflux conditions with catalysts. For example, the preparation of didecyl dimethyl ammonium chloride involves:
- Dissolving didecyl methyl tertiary amine and chloromethane in an alcohol solvent.
- Adding a basic catalyst (e.g., soda ash).
- Refluxing at 75-95 °C under controlled pressure for 4-6 hours.
- Holding the reaction mixture at 80-90 °C for 2-3 hours post-reaction to complete the quaternization.
- The product purity ranges from 80.0% to 82.0% with controlled pH and minimal free amine content.
Although this example is for a different ammonium salt, it illustrates the general approach to preparing quaternary ammonium salts, which can be adapted for this compound.
Example Preparation Process from Patent CN1011308B
A related compound, 2,3-dichloro-N,N-dimethylpropylamine, is prepared by:
- Dissolving N,N-dimethylallylamine in ethylene dichloride solvent.
- Introducing dry hydrogen chloride gas at low temperature (-20 to 70 °C) under anhydrous conditions to form a salt.
- Introducing dry chlorine gas to chlorinate the intermediate.
- Controlling pH around 2 and monitoring reaction endpoints by disappearance of white smoke and color changes.
- Removing excess gases and neutralizing the hydrochloride salt with sodium hydroxide to liberate the free amine or to prepare further derivatives.
This process emphasizes the importance of controlled gas-phase reactions, temperature management, and solvent recycling to improve yield and reduce equipment corrosion.
Data Table: Summary of Preparation Conditions and Outcomes
Research Findings and Technical Notes
- The preparation of this compound requires careful control of pH, temperature, and stoichiometry to minimize side reactions and maximize yield.
- Use of anhydrous and nonpolar solvents such as ethylene dichloride can improve reaction control and facilitate solvent recycling, reducing environmental impact and equipment corrosion.
- The purity of the final ammonium salt directly affects its herbicidal efficacy and regulatory acceptance; hence, purification steps such as crystallization and neutralization are critical.
- The preparation methods for related quaternary ammonium salts provide insights into catalyst use, reaction times, and temperature profiles that can be adapted to optimize this compound synthesis.
Chemical Reactions Analysis
Types of Reactions: Dichlorprop-dimethylammonium undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions used.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This is a common reaction for this compound, where the chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Agricultural Applications
Dichlorprop-dimethylammonium is primarily employed in agriculture for the post-emergence control of broadleaf weeds in various crops. Its effectiveness against specific weed species makes it a valuable tool for farmers.
Herbicidal Efficacy
- Target Weeds : Effective against annual and perennial broadleaf weeds such as Cirsium arvense (Canada thistle) and Echinochloa crus-galli (barnyardgrass).
- Application Rates : Typically applied at rates ranging from 0.5 to 2.0 kg/ha depending on the target weed and crop type.
| Crop Type | Application Rate (kg/ha) | Target Weeds |
|---|---|---|
| Cereals | 0.5 - 1.0 | Cirsium arvense, Chenopodium |
| Pastures | 1.0 - 2.0 | Echinochloa crus-galli, Rumex |
| Ornamental Plants | 0.5 - 1.5 | Various broadleaf weeds |
Environmental Management
This compound is utilized in non-agricultural settings for vegetation management, particularly in urban areas and along transportation corridors.
Vegetation Control
- Application Context : Used for controlling undesirable vegetation in rights-of-way, railroads, and highways.
- Environmental Impact : Studies indicate that when applied according to guidelines, it poses minimal risk to non-target species and the environment.
Toxicological Studies
Research into the toxicological effects of this compound has provided insights into its safety profile and potential health risks associated with exposure.
Acute Toxicity
- LD50 Values : The acute oral toxicity in rats is reported with an LD50 of approximately 567 mg/kg, indicating low toxicity levels.
- Irritation Potential : It is classified as a severe irritant to the eyes but not a skin sensitizer.
| Study Type | Species | LD50 (mg/kg) | Observations |
|---|---|---|---|
| Acute Oral | Rats | 567 | Low toxicity |
| Dermal Exposure | Rabbits | >2000 | Non-irritant |
| Inhalation | Rats | >2700 | Low toxicity |
Long-term Effects
Long-term studies have evaluated reproductive and developmental toxicity:
- Reproductive Studies : No significant effects on fertility were observed in multigenerational studies involving rats.
- Developmental Toxicity : Some studies indicated lower fetal weights at high doses but no significant skeletal malformations were noted.
Case Studies
Several case studies have highlighted both the agricultural benefits and potential health impacts associated with this compound.
Case Study: Agricultural Use
In a study conducted in California, this compound was applied to over 1,100 lbs for weed control in cereal crops. Monitoring showed effective weed suppression with minimal phytotoxicity observed on the crops.
Case Study: Health Impact
A case report documented acute poisoning due to accidental ingestion of a herbicide containing this compound, leading to severe neurological symptoms but highlighting the importance of safety measures during application.
Mechanism of Action
Dichlorprop-dimethylammonium acts as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocates to the roots, where it disrupts normal plant growth processes. The compound causes uncontrolled cell division and elongation, leading to stem and leaf malformations and ultimately plant death. The molecular targets include auxin receptors and pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Structural and Functional Analogues
Dichlorprop-dimethylammonium belongs to a class of dichlorprop derivatives, including esters (e.g., dichlorprop-isoctyl) and other salts (e.g., dichlorprop-potassium). Key structural and functional comparisons are outlined below:
Table 1: Chemical and Functional Properties of Dichlorprop Derivatives
Key Findings:
- Solubility and Formulation : this compound and other salts (e.g., potassium, sodium) exhibit higher water solubility compared to ester forms like dichlorprop-isoctyl, which are lipophilic and suited for soil applications .
- Application Flexibility : The dimethylamine salt is preferred in low-foaming, high-electrolyte formulations due to its compatibility with adjuvants and other herbicides (e.g., glyphosate) .
- Environmental Persistence : Ester derivatives (e.g., dichlorprop-isoctyl) demonstrate longer soil residual activity, whereas salts like this compound degrade faster, reducing groundwater contamination risks .
Efficacy and Resistance Management
This compound and its analogues inhibit auxin-mediated processes, but their efficacy varies by formulation and target species:
Table 2: Efficacy Against Common Weeds
Key Findings:
- Resistance Profile : this compound shares HRAC Group 4 classification with other auxin mimics, but resistance is less prevalent compared to ester forms due to shorter residual activity .
- Synergy in Mixtures : The dimethylamine salt is frequently combined with acetyl-CoA carboxylase (ACCase) inhibitors to enhance grass weed control, whereas dichlorprop-isoctyl is paired with pre-emergence herbicides for extended soil coverage .
Environmental and Regulatory Considerations
Table 3: Environmental Impact and Regulatory Status
Key Findings:
- Toxicity : this compound has a moderate toxicity profile (LD₅₀: 2,000–3,000 mg/kg), safer than dichlorprop-isoctyl but less benign than dichlorprop-potassium .
Biological Activity
Dichlorprop-dimethylammonium (also known as 2,4-Dichlorophenoxyacetic acid dimethylamine salt or 2,4-DP-DMA) is a selective herbicide widely used in agriculture for controlling broadleaf weeds. Understanding its biological activity is crucial for assessing its environmental and health impacts. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a salt derived from 2,4-Dichlorophenoxyacetic acid (2,4-D), a synthetic auxin that mimics plant hormones. Its chemical formula is CHClNO, and it exhibits moderate solubility in water, which facilitates its absorption by plants.
Acute Toxicity
Acute exposure to this compound can lead to various health effects:
- Symptoms : Nausea, vomiting, diarrhea, and in severe cases, loss of consciousness.
- Case Study : A notable case involved a 23-year-old female who ingested 30 mL of 2,4-D in a suicide attempt. She presented with loss of consciousness and was treated for poisoning symptoms .
Chronic Toxicity
Chronic exposure studies indicate potential long-term health risks:
- Kidney Effects : Repeated exposure has been linked to renal damage in animal studies, with the kidney identified as the most sensitive organ .
- Hematological Effects : Studies have reported alterations in blood parameters such as decreased hematocrit and erythrocyte counts at high exposure levels .
- Hepatic and Endocrine Effects : Liver damage and endocrine disruption have also been observed in animal models exposed to high doses .
Ecotoxicological Impact
This compound poses risks to non-target organisms:
- Aquatic Toxicity : Research indicates that the compound can be toxic to aquatic life, particularly due to its degradation products like 2,4-Dichlorophenol .
- Soil Persistence : It is characterized by moderate aqueous solubility and is not persistent in soils, reducing the likelihood of long-term environmental contamination .
Carcinogenic Potential
The carcinogenic potential of this compound remains a topic of debate:
- Epidemiological Studies : Some studies suggest an association between exposure to chlorophenoxy herbicides and increased risks of non-Hodgkin lymphoma and other cancers; however, regulatory agencies generally classify these compounds as non-carcinogenic based on available animal data .
- Genotoxicity : Evidence does not support a genotoxic mode of action for this compound, indicating low potential for DNA damage at environmentally relevant concentrations .
Table 1: Summary of Toxicological Effects
Q & A
Q. What methodologies validate the stability of this compound in long-term storage for regulatory compliance?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
